![molecular formula C15H14N2OS B366463 2-[(2-Phenoxyethyl)sulfanyl]-1H-Benzimadazol CAS No. 294653-52-4](/img/structure/B366463.png)
2-[(2-Phenoxyethyl)sulfanyl]-1H-Benzimadazol
Übersicht
Beschreibung
“2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” is a chemical compound with the molecular formula C15H14N2OS . It contains 37 bonds in total, including 22 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), 1 sulfide, and 1 Imidazole .
Molecular Structure Analysis
The molecular structure of “2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” has been analyzed in several studies. For instance, a study published in the Russian Journal of Organic Chemistry described the theoretical investigations of the thione–thiol tautomerism of the molecule using DFT/B3LYP calculations with the 6-311++G (d,p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole” include a molecular formula of C15H14N2OS, an average mass of 270.349 Da, and a monoisotopic mass of 270.082672 Da .Wissenschaftliche Forschungsanwendungen
1. Gezielte Ansprache der Bindungsfunktion 3 (BF3)-Stelle des humanen Androgenrezeptors Diese Verbindung wurde bei der Entwicklung von Derivaten eingesetzt, die auf die Bindungsfunktion 3 (BF3)-Stelle des humanen Androgenrezeptors abzielen . Diese Forschung ist von Bedeutung, da sie zu unserem Verständnis der Funktionsweise dieser Rezeptoren beiträgt und wie sie für therapeutische Zwecke angesteuert werden können .
Synthese neuer Verbindungen
„2-[(2-Phenoxyethyl)sulfanyl]-1H-Benzimadazol“ wurde bei der Synthese neuer Verbindungen verwendet . So wurde es beispielsweise bei der Synthese eines neuen 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl-naphthalin-2-sulfonats verwendet . Diese Forschung ist wichtig, da sie die Bandbreite an Verbindungen erweitert, die für weitere Untersuchungen und potenzielle Anwendungen zur Verfügung stehen .
Quantenchemische Berechnungen
Diese Verbindung wurde in quantenchemischen Berechnungen verwendet . Die geometrischen, spektroskopischen und elektronischen Parameter für die Thiol- und Thionform dieser Verbindung wurden mit der DFT/ B3LYP/6-311G++(d,p)-Methode berechnet . Diese Forschung trägt zu unserem Verständnis der Eigenschaften dieser Verbindung und ihrer potenziellen Anwendungen bei .
Nichtlineare optische Verbindung
Die nichtlinearen optischen (NLO)-Eigenschaften dieser Verbindung wurden untersucht . Die NLO-Analyse zeigte, dass die Thiolform des Moleküls stabiler ist als die Thionform und eine gute nichtlineare optische Verbindung darstellt
Eigenschaften
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-6-12(7-3-1)18-10-11-19-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYUFQWEHMSHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q2: Can you explain the rationale behind exploring new therapies for Spinal Bulbar Muscular Atrophy (SBMA)? [, ]
A2: SBMA is a debilitating neurodegenerative disease with limited treatment options. [, ] Research focuses on developing new therapies that can slow down or halt disease progression and improve the quality of life for patients.
Q3: Why is designing an effective malaria vaccine challenging, and how can current research contribute to overcoming these challenges? []
A3: The complexity of the malaria parasite's lifecycle and its ability to evade the human immune system pose significant challenges in developing an effective vaccine. [] Current research focuses on identifying specific parasite targets and understanding the immune mechanisms involved in protection, which can inform the design of novel and effective vaccine candidates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366414.png)
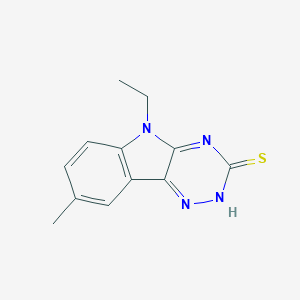
![5-Benzyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366422.png)
![8-fluoro-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366424.png)
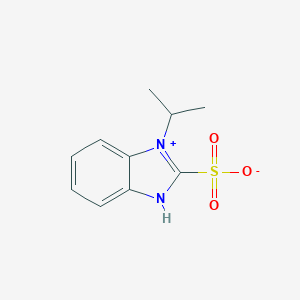
![5-(4-ethylphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B366453.png)
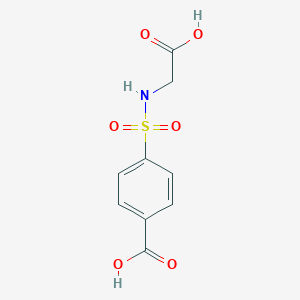
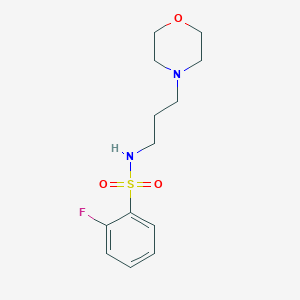

![N-[(4-bromophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B366466.png)
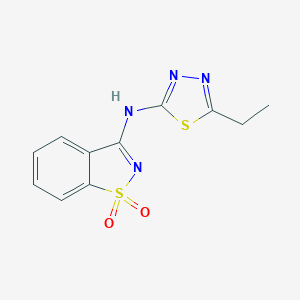

![Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate](/img/structure/B366487.png)
![5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B366488.png)